molecular formula C22H21N3O5 B6540647 2-(2H-1,3-benzodioxol-5-yloxy)-N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]acetamide CAS No. 1021253-84-8

2-(2H-1,3-benzodioxol-5-yloxy)-N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]acetamide

Katalognummer: B6540647
CAS-Nummer: 1021253-84-8
Molekulargewicht: 407.4 g/mol
InChI-Schlüssel: NQQUQRUFJMZVKO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a synthetic acetamide derivative featuring a benzodioxol group (1,3-benzodioxole) linked via an ether oxygen to an acetamide backbone. Crystallographic analysis of similar compounds often employs software suites like WinGX and ORTEP for structural refinement and visualization, ensuring accurate geometric parameterization .

Eigenschaften

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5/c26-21(14-28-17-7-9-19-20(13-17)30-15-29-19)23-11-4-12-25-22(27)10-8-18(24-25)16-5-2-1-3-6-16/h1-3,5-10,13H,4,11-12,14-15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQQUQRUFJMZVKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCC(=O)NCCCN3C(=O)C=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-(2H-1,3-benzodioxol-5-yloxy)-N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]acetamide is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzodioxole moiety and a pyridazinone structure , which are critical for its biological interactions. Its IUPAC name is:

IUPAC Name 2(2H1,3benzodioxol5yloxy)N[3(6oxo3phenyl1,6dihydropyridazin1yl)propyl]acetamide\text{IUPAC Name }2-(2H-1,3-benzodioxol-5-yloxy)-N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]acetamide

Molecular Characteristics

PropertyValue
Molecular FormulaC22H21N3O6
Molecular Weight393.42 g/mol
CAS Number1049188-52-4
InChIInChI=1S/C22H21N3O6/c1...

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The benzodioxole component enhances binding affinity through π-π interactions and hydrogen bonding , while the pyridazinone structure may engage with active or allosteric sites on target proteins. These interactions can modulate various biological pathways, leading to significant physiological effects.

Antimicrobial Activity

Research indicates that derivatives of benzodioxole compounds exhibit varying levels of antimicrobial activity. For instance, studies have shown that certain derivatives can effectively inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The minimal inhibitory concentration (MIC) values for these compounds suggest a structure–activity relationship where specific substitutions enhance antibacterial efficacy.

Anticancer Properties

A notable area of investigation is the compound's potential anticancer properties. It has been observed to regulate pathways associated with apoptosis and cell proliferation. For example, it may influence the phosphorylation of MYCN in neuroblastoma cells, potentially promoting degradation in cancerous tissues . Additionally, it has been linked to the regulation of autophagy under starvation conditions by activating key acetyltransferase activities .

Case Studies

Several studies have highlighted the biological effects of similar compounds within the same chemical class:

  • Study on Antimicrobial Activity : A study evaluated various benzodioxole derivatives against common bacterial strains, revealing that modifications in the benzodioxole structure significantly impacted antimicrobial potency (Table 1) .
    CompoundMIC (µg/mL) against Bacillus subtilisMIC (µg/mL) against Escherichia coli
    Compound A3264
    Compound B16128
  • Anticancer Mechanism Exploration : In vitro studies demonstrated that compounds similar to our target molecule can induce apoptosis in cancer cell lines through modulation of signaling pathways related to cell survival and death .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Key Structural Features of Analogs

The Pharmacopeial Forum (2017) lists three structurally related compounds (m, n, o) with acetamide backbones, phenoxy substituents, and heterocyclic systems (Table 1) . These analogs share motifs with the target compound but differ in stereochemistry, substituent placement, and heterocyclic components.

Table 1: Structural and Functional Comparison
Compound Name (ID) Molecular Weight (g/mol) Key Functional Groups Heterocyclic Component Pharmacological Notes
Target Compound ~453.45* Benzodioxol-ether, dihydropyridazinone 1,6-dihydropyridazinone Potential kinase/protease inhibition
(R)-N-[(2S,4S,5S)-...]butanamide (m) ~709.88 Phenoxyacetamido, tetrahydro-pyrimidinone Tetrahydro-pyrimidinone (2-oxo) Stereospecific binding likely
(S)-N-[(2R,4R,5S)-...]butanamide (n) ~709.88 Phenoxyacetamido, tetrahydro-pyrimidinone Tetrahydro-pyrimidinone (2-oxo) Altered solubility vs. m
(S)-N-[(2R,4S,5S)-...]butanamide (o) ~709.88 Phenoxyacetamido, tetrahydro-pyrimidinone Tetrahydro-pyrimidinone (2-oxo) Enhanced metabolic stability

*Calculated using average atomic masses.

Comparative Analysis

Heterocyclic Systems: The target compound’s 1,6-dihydropyridazinone ring may exhibit stronger hydrogen-bonding interactions compared to the tetrahydro-pyrimidinone in analogs m, n, and o. This could enhance binding affinity to enzymes like cyclin-dependent kinases (CDKs) or proteases .

Substituent Effects: The benzodioxol group in the target compound confers metabolic stability via electron-rich aromatic systems, whereas the 2,6-dimethylphenoxy groups in analogs m–o may increase lipophilicity and off-target interactions . The acetamide linker’s length and branching in analogs m–o (butanamide vs. propylacetamide) could alter binding pocket accessibility.

Stereochemical Considerations :

  • Analogs m, n, and o differ in stereochemistry at chiral centers (e.g., 2S vs. 2R), which may significantly impact biological activity. For example, analog m’s (R)-configuration at the butanamide branch could enhance receptor affinity compared to the (S)-forms in n and o .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.